2-[N-(4-Chloro-2-methylphenyl)benzenesulfonamido]-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
2-[N-(4-Chloro-2-methylphenyl)benzenesulfonamido]-N-(3,4-dimethylphenyl)acetamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a complex structure with multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-Chloro-2-methylphenyl)benzenesulfonamido]-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Nitration and Reduction: The starting material, 4-chloro-2-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amine.
Acylation: The resulting amine is then acylated with 3,4-dimethylphenylacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-Chloro-2-methylphenyl)benzenesulfonamido]-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups or replace existing ones.
Scientific Research Applications
2-[N-(4-Chloro-2-methylphenyl)benzenesulfonamido]-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s sulfonamide moiety makes it a potential candidate for studying enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[N-(4-Chloro-2-methylphenyl)benzenesulfonamido]-N-(3,4-dimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making the compound useful in various therapeutic and research applications.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known antibiotic with a similar sulfonamide structure.
Sulfadiazine: Another sulfonamide antibiotic used in treating bacterial infections.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis and other conditions.
Uniqueness
2-[N-(4-Chloro-2-methylphenyl)benzenesulfonamido]-N-(3,4-dimethylphenyl)acetamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and interactions, setting it apart from simpler sulfonamide compounds.
Properties
Molecular Formula |
C23H23ClN2O3S |
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Molecular Weight |
443.0 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H23ClN2O3S/c1-16-9-11-20(14-17(16)2)25-23(27)15-26(22-12-10-19(24)13-18(22)3)30(28,29)21-7-5-4-6-8-21/h4-14H,15H2,1-3H3,(H,25,27) |
InChI Key |
GLAFXXOVNFFXOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C2=C(C=C(C=C2)Cl)C)S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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